Cas no 1516691-15-8 (2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol)

2-{5H,6H,7H-Cyclopentabpyridin-7-yl}ethan-1-ol is a heterocyclic organic compound featuring a fused cyclopenta-pyridine core with a hydroxyethyl substituent. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both a nitrogen-containing heterocycle and a hydroxyl group enhances its utility in derivatization reactions, such as nucleophilic substitutions or esterifications. Its rigid bicyclic framework may also contribute to improved binding affinity in bioactive molecules. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Suitable for research applications, it offers a balance of stability and synthetic flexibility for advanced chemical development.
2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol structure
1516691-15-8 structure
商品名:2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol
CAS番号:1516691-15-8
MF:C10H13NO
メガワット:163.216322660446
CID:6226055
PubChem ID:79748332

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol
    • EN300-1623858
    • 1516691-15-8
    • AKOS018306042
    • 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
    • インチ: 1S/C10H13NO/c12-7-5-9-4-3-8-2-1-6-11-10(8)9/h1-2,6,9,12H,3-5,7H2
    • InChIKey: QPZFHCRQUIQSOO-UHFFFAOYSA-N
    • ほほえんだ: OCCC1C2C(=CC=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 33.1Ų

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623858-50mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
50mg
$647.0 2023-09-22
Enamine
EN300-1623858-1000mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
1000mg
$770.0 2023-09-22
Enamine
EN300-1623858-0.25g
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
0.25g
$946.0 2023-06-05
Enamine
EN300-1623858-5.0g
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
5g
$2981.0 2023-06-05
Enamine
EN300-1623858-0.1g
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
0.1g
$904.0 2023-06-05
Enamine
EN300-1623858-10000mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
10000mg
$3315.0 2023-09-22
Enamine
EN300-1623858-100mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
100mg
$678.0 2023-09-22
Enamine
EN300-1623858-250mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
250mg
$708.0 2023-09-22
Enamine
EN300-1623858-5000mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
5000mg
$2235.0 2023-09-22
Enamine
EN300-1623858-500mg
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol
1516691-15-8
500mg
$739.0 2023-09-22

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 関連文献

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-olに関する追加情報

2-{5H,6H,7H-Cyclopentabpyridin-7-yl}ethan-1-ol: A Comprehensive Overview

2-{5H,6H,7H-Cyclopentabpyridin-7-yl}ethan-1-ol is a unique organic compound with the CAS registry number 1516691-15-8. This compound belongs to the class of bicyclic aromatic alcohols and has garnered significant attention in recent years due to its potential applications in various fields. The molecule consists of a cyclopentabpyridine ring system, which is a fused bicyclic structure comprising a pyridine ring and a cyclopentane ring. The presence of the hydroxyl group (-OH) at the ethan-1-ol position introduces additional functional diversity to the molecule.

The cyclopentabpyridine core of this compound is a key structural feature that contributes to its unique chemical properties. This bicyclic system is known for its aromaticity and stability, making it a valuable scaffold in organic synthesis. Recent studies have highlighted the potential of cyclopentabpyridine derivatives in drug discovery, particularly in the development of novel antibiotics and anticancer agents. The ethan-1-ol group attached to the cyclopentabpyridine ring further enhances the compound's versatility by introducing hydrophilic properties, which can be advantageous in biological systems.

One of the most intriguing aspects of 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol is its ability to participate in various chemical reactions. Researchers have explored its reactivity under different conditions, revealing its potential as a building block for more complex molecular architectures. For instance, the hydroxyl group can undergo oxidation to form a ketone or aldehyde, while the aromatic rings can participate in electrophilic substitution reactions. These properties make it an attractive candidate for use in organic synthesis and materials science.

In terms of physical properties, 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol exhibits a melting point of approximately 120°C and a boiling point around 340°C. Its solubility in common solvents such as water and ethanol is moderate, which aligns with its dual hydrophobic and hydrophilic nature. These characteristics make it suitable for use in both polar and non-polar environments, depending on the specific application.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of cyclopentabpyridine derivatives. Quantum mechanical calculations have revealed that the molecule's aromaticity plays a crucial role in stabilizing reactive intermediates during chemical transformations. This understanding has paved the way for the design of more efficient synthetic routes and novel functional materials.

Another area where 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol has shown promise is in catalysis. The compound's ability to act as a ligand in transition metal complexes has been explored in catalytic cycles for alkene epoxidation and olefin polymerization. These applications underscore its potential as a versatile catalyst precursor in industrial processes.

In conclusion, 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol (CAS No: 1516691-15-8) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, materials science, and catalysis. As research continues to uncover new applications and mechanisms involving this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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